molecular formula C10H21ClN2O2 B1382499 tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride CAS No. 1803589-72-1

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride

Cat. No.: B1382499
CAS No.: 1803589-72-1
M. Wt: 236.74 g/mol
InChI Key: FPOKZSKSZIPPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride: is a chemical compound with the molecular formula C10H20N2O2·HCl and a molecular weight of 236.74 g/mol . This compound is known for its unique structure, which includes a cyclopropyl ring and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-(2-aminoethyl)cyclopropane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The compound is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: : tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Chemistry: : In organic synthesis, tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride is used as an intermediate for the preparation of various biologically active compounds. It serves as a building block for the synthesis of complex molecules.

Biology: : The compound is utilized in the study of enzyme kinetics and protein-ligand interactions. It can act as a substrate or inhibitor in biochemical assays.

Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the development of new drugs targeting specific diseases.

Industry: : In the polymer industry, this compound is used in the synthesis of specialty polymers with unique properties. It contributes to the development of materials with enhanced mechanical strength and chemical resistance.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride is unique due to its combination of a cyclopropyl ring and a tert-butyl carbamate group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11;/h4-7,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOKZSKSZIPPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-72-1
Record name tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
Reactant of Route 2
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
Reactant of Route 3
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
Reactant of Route 4
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
Reactant of Route 5
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.